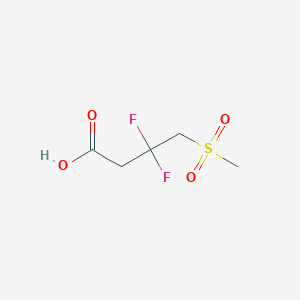

3,3-Difluoro-4-methylsulfonylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorosulfonated compounds, which are structurally related to 3,3-difluoro-4-methylsulfonylbutanoic acid, involves several key steps, including the introduction of fluorine and sulfonate groups into organic molecules. Methods such as the reaction of halogenated precursors with sulfonating agents or the direct fluorination of methylsulfonylbutanoic derivatives might be applicable. For instance, the synthesis of acyclic sulfur-nitrogen compounds provides a model for the incorporation of fluorosulfonate groups into organic frameworks, showcasing the reactivity of fluorosulfonyl derivatives in forming complex structures (Haas et al., 1996).

Molecular Structure Analysis

The molecular structure of fluorosulfonated compounds, similar to 3,3-difluoro-4-methylsulfonylbutanoic acid, often features significant electron delocalization, influencing their chemical behavior and reactivity. Studies on gas-phase structures of related compounds, such as methyl trifluoromethanesulfonate, reveal the conformational preferences and bond characteristics critical to understanding the molecular structure of 3,3-difluoro-4-methylsulfonylbutanoic acid (Trautner et al., 1999).

Chemical Reactions and Properties

Fluorosulfonated compounds, including 3,3-difluoro-4-methylsulfonylbutanoic acid, participate in a variety of chemical reactions, leveraging the reactivity of both the fluorine and sulfonate groups. These reactions include electrophilic substitutions, nucleophilic displacements, and transformations involving the cleavage or formation of C-F and C-S bonds. The work by Olah et al. on superelectrophilic reactions offers insight into the types of reactions that such compounds might undergo, demonstrating their versatility in organic synthesis (Olah et al., 1994).

Wissenschaftliche Forschungsanwendungen

Kinetic Modeling in Environmental Chemistry

3,3-Difluoro-4-methylsulfonylbutanoic acid is closely related to perfluorinated sulfonic acids (PFOS), which are notable for their environmental persistence and toxicity. Research has focused on the thermal decomposition of these compounds, especially relevant in scenarios like open fires or incineration of materials containing perfluoroalkyl compounds. A detailed kinetic model was developed to understand the chemical reactions involved in the degradation of similar compounds, aiding in the understanding of their fate and chemical transformation in pyrolytic environments (Altarawneh, 2021).

Organic Synthesis

The synthesis of 3,3-Difluoro-4-methylsulfonylbutanoic acid analogs has implications in organic synthesis, such as the unknown racemic 3-methyl-4-phenylsulfonylbutanoic acid. This compound was synthesized and resolved into enantiomers, demonstrating its potential as a saturated isoprene building block in isoprenoid homologation (Bōdeker, Waard, & Huisman, 1981).

Photochemical Decomposition in Water Treatment

Another application involves the photochemical decomposition of perfluorocarboxylic acids (PFCAs) in water, using persulfate ion as a photochemical oxidant. This method is especially relevant for neutralizing stationary sources of PFCAs, commonly found in untreated wastewater from fluoropolymer manufacture. This approach demonstrates a potential method for dealing with environmental contamination by such compounds (Hori et al., 2005).

Environmental Impact and Toxicology Studies

Several studies have focused on the environmental impact and toxicological aspects of compounds similar to 3,3-Difluoro-4-methylsulfonylbutanoic acid. For instance, studies on polar bears showed that concentrations of related perfluoroalkyl acids increased exponentially over time, indicating significant environmental accumulation and potential ecological impact (Smithwick et al., 2006).

Eigenschaften

IUPAC Name |

3,3-difluoro-4-methylsulfonylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O4S/c1-12(10,11)3-5(6,7)2-4(8)9/h2-3H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGSTSVNXQJWDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(CC(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoro-4-methanesulfonylbutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2489592.png)

![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)

![2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2489600.png)

![4-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2489604.png)

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)

![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)

![5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489611.png)